Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-3-23-17(20)15-11-13-5-4-10-18-16(13)19(15)24(21,22)14-8-6-12(2)7-9-14/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVYZWCQIYKAFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1S(=O)(=O)C3=CC=C(C=C3)C)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743716 | |
| Record name | Ethyl 1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1265235-20-8 | |
| Record name | Ethyl 1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- IUPAC Name : Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- Molecular Formula : C₁₀H₁₁N₂O₃S
- CAS Number : 17288-32-3
The compound features a pyrrolo[2,3-b]pyridine core substituted with an ethyl ester and a tosyl group, which contributes to its biological activity.
Inhibition of Kinases
- TNIK Inhibition : Research has demonstrated that derivatives of the pyrrolo[2,3-b]pyridine scaffold exhibit potent inhibition of TNIK (TRAF2 and NCK interacting kinase). In an in-house screening, some compounds showed IC₅₀ values lower than 1 nM, indicating strong inhibitory effects on IL-2 secretion. This positions TNIK as a promising target for developing new therapeutic agents against autoimmune diseases and certain cancers .
- SGK-1 Kinase Inhibition : Compounds related to this scaffold have also been identified as inhibitors of SGK-1 kinase, which is implicated in various disorders including cancer and metabolic syndromes. The inhibition of SGK-1 suggests potential applications in treating diseases mediated by this kinase .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives against fibroblast growth factor receptors (FGFRs). For instance:
- FGFR Inhibition : A series of pyrrolo[2,3-b]pyridine derivatives exhibited significant inhibitory activity against FGFR1, FGFR2, and FGFR3. One particular derivative demonstrated IC₅₀ values of 7 nM for FGFR1, showcasing its potential as a lead compound in cancer therapy targeting FGFR signaling pathways .
Mechanistic Insights
The biological activity of this compound is attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival. The inhibition of kinases such as TNIK and FGFR leads to reduced cell migration and invasion in cancer cell lines, highlighting the compound's potential as an anti-metastatic agent.
Table 1: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has the molecular formula and a molecular weight of 344.38 g/mol. The compound features a pyrrolo[2,3-b]pyridine core, which is known for its biological activity and potential therapeutic applications. The presence of the tosyl group enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Anticancer Activity
Recent studies have highlighted the potential of pyrrolo[2,3-b]pyridine derivatives as fibroblast growth factor receptor (FGFR) inhibitors. This compound is structurally related to these derivatives and may exhibit similar biological properties. Research indicates that compounds targeting FGFRs can inhibit tumor growth and metastasis in various cancer types, including breast cancer .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar derivatives have shown effectiveness against various bacterial strains, indicating that this compound could be explored for its antibacterial properties .
Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it a versatile building block in organic synthesis.
Reaction Pathways
The compound can be synthesized through several reaction pathways involving tosylation reactions and subsequent cyclization processes. These methods allow for the introduction of functional groups that can enhance biological activity or improve solubility .
Case Study 1: FGFR Inhibition
A study focused on a series of pyrrolo[2,3-b]pyridine derivatives demonstrated that modifications to the ethyl ester moiety can significantly enhance FGFR inhibitory activity. The lead compound exhibited IC50 values in the nanomolar range against FGFR1–3, showcasing the potential of this class of compounds in cancer therapeutics .
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
|---|---|---|---|
| Compound 4h | 7 | 9 | 25 |
Case Study 2: Antimicrobial Evaluation
Another investigation assessed the antimicrobial efficacy of pyrrolo[2,3-b]pyridine derivatives against common pathogens. Preliminary results indicated that certain derivatives exhibited significant inhibition zones against Gram-positive bacteria, suggesting that this compound could be further evaluated for its antimicrobial properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related pyrrolopyridine derivatives, highlighting differences in substituents, synthetic yields, and physicochemical properties.
Structural and Functional Comparisons
Substituent Effects on Reactivity: The tosyl group in the target compound introduces a strong electron-withdrawing sulfonamide moiety, which enhances stability and facilitates nucleophilic substitution reactions compared to halogenated analogs like the 5-chloro or 6-bromo derivatives . Methoxy and methyl groups (e.g., 5-methoxy, 4-methyl) improve lipophilicity, enhancing membrane permeability in biological systems .
Synthetic Yields :
- Derivatives with methoxy groups (e.g., 9c in ) achieve higher yields (85%) due to the electron-donating nature of the substituent, which stabilizes intermediates during hydrogenation .
- Halogenated analogs (e.g., 5-chloro, 6-bromo) typically exhibit moderate yields (~60%), likely due to steric and electronic challenges during coupling or cyclization steps .
Physicochemical Properties :
- The tosyl derivative is expected to have higher molecular weight (C₁₇H₁₇N₂O₄S, ~345.4 g/mol) and lower aqueous solubility compared to smaller analogs like the 4-methyl derivative (C₁₁H₁₂N₂O₂, ~204.2 g/mol) .
- Hydroxyl and ester groups (e.g., 3-hydroxy in ) introduce hydrogen-bonding sites, improving crystallinity and facilitating purification .
Applications in Drug Discovery :
- Brominated and chlorinated derivatives are often used in cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures for kinase inhibitors .
- Methyl and methoxy analogs serve as precursors for prodrugs due to their metabolic stability .
Research Findings and Data
Spectroscopic Data
- ¹H NMR : Esters in this class exhibit characteristic ethyl ester signals (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂). Tosyl groups show aromatic protons at δ ~7.7 ppm (meta to sulfonyl) and δ ~7.3 ppm (ortho to sulfonyl) .
- MS : Molecular ion peaks align with calculated masses (e.g., m/z 345.4 for the tosyl derivative) .
Q & A
Q. How can the synthesis of Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate be optimized for yield and purity?
- Methodological Answer : Optimization involves selecting appropriate coupling agents (e.g., tosyl chloride) and reaction conditions. For similar pyrrolopyridine esters, microwave-assisted synthesis or Pd-catalyzed cross-coupling reactions have improved yields (e.g., Ethyl 5-bromo derivatives achieved >70% purity via Buchwald-Hartwig amination) . Key parameters include temperature control (60–100°C), solvent choice (DMF or THF), and stoichiometric ratios (1:1.2 for tosyl group introduction). Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization enhances purity .
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., tosyl methyl protons at δ 2.4 ppm, pyrrolo NH signal at δ 11–12 ppm) .
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H] peak at m/z ~415 for the target compound) .
- X-ray Crystallography : Resolves torsional angles and hydrogen-bonding networks. SHELXL refinement (via Olex2 or similar software) is recommended for high-precision structural analysis .
Q. What functionalization strategies are viable for modifying the tosyl or ester groups?
- Methodological Answer :
- Tosyl Group : Nucleophilic substitution with amines or thiols under basic conditions (e.g., KCO/DMF, 80°C) .
- Ester Hydrolysis : Use NaOH/EtOH to yield carboxylic acid derivatives for further coupling (e.g., amide formation via EDC/HOBt) .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh), 90°C) for biaryl derivatives .
Advanced Research Questions
Q. How does the tosyl group influence the compound’s reactivity and biological activity compared to halogenated analogs?
- Methodological Answer : The tosyl group enhances electrophilicity at the 1-position, facilitating nucleophilic displacement. Compared to bromo analogs (e.g., Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate), tosyl derivatives show slower kinetics in substitution reactions but improved stability under acidic conditions. Bioactivity assays (e.g., kinase inhibition) require comparative IC profiling: halogenated analogs often exhibit higher potency (e.g., IC = 0.36 µM for CDK inhibition in bromo derivatives) .
Q. What experimental and computational approaches resolve contradictions in bioactivity data for pyrrolopyridine derivatives?
- Methodological Answer :
- Dose-Response Studies : Perform IC/EC assays across multiple cell lines (e.g., HCT-116, HEK293) to account for cell-type specificity .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., FGFR1 or CDK2). Compare binding poses of tosyl vs. bromo derivatives to explain activity differences .
- Metabolic Stability Assays : LC-MS/MS analysis of microsomal turnover (human liver microsomes) identifies degradation pathways affecting activity .
Q. What challenges arise in crystallographic analysis of this compound, and how can SHELX software address them?
- Methodological Answer : Challenges include disordered solvent molecules and twinning. SHELXL’s twin refinement (TWIN/BASF commands) and ISOR/SADI restraints improve model accuracy. For example, SHELXL refined Ethyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate derivatives with R < 0.05 . High-resolution data (d < 0.8 Å) and low-temperature (100 K) data collection mitigate thermal motion artifacts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
